An In-depth Technical Guide to PF-06260933 Dihydrochloride and the Sigma-1 Receptor
An In-depth Technical Guide to PF-06260933 Dihydrochloride and the Sigma-1 Receptor
A Note to the Researcher: This technical guide addresses the inquiry regarding the mechanism of action of PF-06260933 dihydrochloride in relation to the sigma-1 receptor. Based on a comprehensive review of current scientific literature, PF-06260933 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). There is no current evidence to suggest a direct interaction or mechanism of action involving the sigma-1 receptor.
Therefore, this guide is structured into two main parts to provide a thorough understanding of both entities as requested. The first part will detail the established mechanism of action of PF-06260933 as a MAP4K4 inhibitor. The second part will offer an in-depth exploration of the sigma-1 receptor, a complex and multifaceted molecular chaperone, including its signaling pathways and methods for its study.
Part 1: PF-06260933 Dihydrochloride - A Selective MAP4K4 Inhibitor
Introduction to PF-06260933
PF-06260933 is a highly selective and orally active small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1] It has been investigated for its potential therapeutic applications in metabolic and inflammatory diseases.[2]
Mechanism of Action of PF-06260933
The primary mechanism of action of PF-06260933 is the competitive inhibition of the ATP-binding site of the MAP4K4 enzyme.[2] MAP4K4 is a serine/threonine kinase that acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular processes such as inflammation, apoptosis, and stress responses. By inhibiting MAP4K4, PF-06260933 effectively blocks the downstream activation of the JNK pathway.[2]
Pharmacological Profile of PF-06260933
The inhibitory activity of PF-06260933 against MAP4K4 is potent, with reported IC50 values in the low nanomolar range.[1]
| Parameter | Value | Description | Reference |
| MAP4K4 Kinase IC50 | 3.7 nM | In vitro half-maximal inhibitory concentration against the isolated MAP4K4 enzyme. | [1] |
| Cellular IC50 | 160 nM | Half-maximal inhibitory concentration in a cellular context. | [1] |
Studies have demonstrated the in vitro and in vivo effects of PF-06260933, which include:
-
Anti-inflammatory activity: Reduction of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytes.[2]
-
Improved insulin sensitivity: Enhanced insulin-stimulated glucose uptake in human skeletal muscle cells.[2]
-
Metabolic benefits in vivo: Improved glucose tolerance and reduced fasting blood glucose levels in insulin-resistant mouse models.[2]
Part 2: The Sigma-1 Receptor - A Multifunctional Molecular Chaperone
Introduction to the Sigma-1 Receptor
The sigma-1 receptor (S1R) is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). It is not a classical G protein-coupled receptor and has no sequence homology with other mammalian proteins.[3] The S1R plays a crucial role in cellular homeostasis by modulating a variety of signaling pathways and interacting with numerous client proteins.[4]
Structure and Function
The S1R is a 223-amino acid protein that forms a homotrimer.[3] Each protomer consists of a single transmembrane helix, a cupin-like β-barrel domain that forms the ligand-binding site, and a C-terminal helical bundle.[3] The S1R's primary function is as a molecular chaperone, where it assists in the correct folding and trafficking of other proteins.[5] It is involved in a wide array of cellular processes, including:
-
Calcium Signaling: The S1R is a key regulator of calcium (Ca2+) exchange between the ER and mitochondria.[6][7] It interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), modulating the release of Ca2+ from the ER.[3][8]
-
Modulation of Ion Channels: The S1R directly interacts with and modulates the activity of various voltage-gated ion channels, including sodium, potassium, and calcium channels, thereby influencing cellular excitability.[1][9][10][11]
-
Cellular Stress Response: The S1R plays a protective role against cellular stress by attenuating ER stress and oxidative stress.[12][13]
-
Neuronal Function: The S1R is highly expressed in the central nervous system and is involved in neurotransmission, synaptic plasticity, and neuronal survival.[14]
Sigma-1 Receptor Signaling Pathways
The signaling functions of the S1R are complex and depend on its conformational state, which is influenced by ligand binding.[4] Agonist binding is thought to induce a conformational change that allows the S1R to interact with its client proteins and modulate their activity.
Below is a diagram illustrating the role of the Sigma-1 Receptor in modulating calcium signaling at the Mitochondria-Associated ER Membrane (MAM).
Caption: Sigma-1 Receptor modulation of ER-mitochondria calcium signaling.
Experimental Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay
This protocol describes a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.[15][16]
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor.
-
Radioligand: -pentazocine (a commonly used S1R radioligand).[16]
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Methodology:
-
Plate Setup:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to designated wells.
-
Non-specific Binding: Add assay buffer, radioligand, membrane preparation, and a high concentration of haloperidol.
-
Test Compound: Add assay buffer, radioligand, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[15]
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion: PF-06260933 and the Sigma-1 Receptor
Based on the available scientific literature, there is no established direct link or mechanism of action connecting PF-06260933 to the sigma-1 receptor. Researchers investigating the biological effects of PF-06260933 should focus on its role as a MAP4K4 inhibitor. For those interested in the sigma-1 receptor, the experimental protocols and signaling information provided in this guide offer a foundation for further investigation into this complex and therapeutically relevant target.
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Su, T. P., Hayashi, T., & Maurice, T. (2010). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 194-203. [Link]
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Rosen, D. A., Seki, M., & Gallaher, S. D. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in neuroscience, 13, 142. [Link]
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Wang, J., & Cui, W. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 22(11), 5949. [Link]
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Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. [Link]
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Jain, R. (2022). Sigma 1 Receptor Intro Video. YouTube. [Link]
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Ryskamp, D. A., Korban, S., Zhemkov, V., Kraskovskaya, N., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 13, 862. [Link]
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Sahoo, S., & Meena, A. S. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 15(3), e35774. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
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Prasanth, M. I., Malar, D. S., & Sudhakar, D. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1076. [Link]
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Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2018). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current protein & peptide science, 19(12), 1180-1196. [Link]
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Mari, M., & Guiu-Jurado, E. (2017). σ-1 receptor at the mitochondrial-associated endoplasmic reticulum membrane is responsible for mitochondrial metabolic regulation. Journal of cellular and molecular medicine, 21(8), 1596-1608. [Link]
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Abadi, A. H., Ibrahim, T. S., & El-Sabbagh, N. A. (2020). Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. ACS chemical neuroscience, 11(18), 2886-2896. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]
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Castillo, C. G., & Villarroel, A. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in pharmacology, 10, 14. [Link]
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Peviani, M., & Abbracchio, M. P. (2014). Development of sigma-1 fluorescent ligands. Archivio Istituzionale Open Access dell'Università di Torino. [Link]
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Boya, P., & de la Villa, P. (2020). The Protective Role of Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) Protein Sigma-1 Receptor in Regulating Endothelial Inflammation and Permeability Associated with Acute Lung Injury. ResearchGate. [Link]
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Wikipedia. Sigma receptor. [Link]
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ResearchGate. The list of Sigma-1 receptor agonists and antagonists. [Link]
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Sabeti, J., & Martin, S. F. (2007). Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. Investigative ophthalmology & visual science, 48(11), 5225-5233. [Link]
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ResearchGate. (2020). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. [Link]
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MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]
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Wu, L., & Chen, X. (2023). Mitochondria-associated endoplasmic reticulum membranes (MAMs): Possible therapeutic targets in heart failure. Frontiers in cardiovascular medicine, 9, 1088319. [Link]
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Tsai, S. Y., & Su, T. P. (2017). Roles of sigma-1 receptors on mitochondrial functions relevant to neurodegenerative diseases. Journal of biomedical science, 24(1), 74. [Link]
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